An In-depth Technical Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
An In-depth Technical Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid trans-disubstituted piperazine scaffold provides a defined three-dimensional orientation for appended pharmacophores, making it an attractive component in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is an off-white solid at room temperature. Key quantitative data for this compound are summarized in the table below. While some experimental values are not publicly available, computed properties from reliable databases offer valuable estimations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 214.30 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | PubChem[1] |
| CAS Number | 438049-91-3 | Sigma-Aldrich |
| Physical Form | Off-white solid | Sigma-Aldrich |
| Melting Point | 66-69 °C (for cis-isomer (3S,5R)) | ZaiQi Bio-Tech[2] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Storage Temperature | 0-8 °C | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate involves a two-step process: the stereoselective synthesis of the trans-3,5-dimethylpiperazine precursor, followed by the protection of one of the secondary amines with a Boc group.
Step 1: Synthesis of trans-3,5-dimethylpiperidine (Precursor)
A common method for the preparation of trans-3,5-dimethylpiperidine is the hydrogenation of 3,5-dimethylpyridine. The use of specific catalysts and reaction conditions can influence the ratio of cis to trans isomers.
Experimental Protocol:
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Reaction Setup: To a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and a composite catalyst (e.g., a mixture of ruthenium on carbon, nickel powder, and a metal acetate).
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Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 35-40 kg/cm ²) and heat to the reaction temperature (e.g., 145-160 °C).
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Reaction Monitoring: Maintain the reaction under these conditions for a specified time (e.g., 6-8 hours).
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Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-3,5-dimethylpiperidine.
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Purification: The trans-isomer can be separated from the cis-isomer by fractional distillation or other chromatographic techniques.
Step 2: N-Boc Protection of trans-3,5-dimethylpiperazine
The protection of the secondary amine of trans-3,5-dimethylpiperazine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.
Experimental Protocol:
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Reaction Setup: Dissolve trans-3,5-dimethylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Boc-anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents) portion-wise.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel to afford pure (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Applications in Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. The incorporation of the chiral trans-3,5-dimethylpiperazine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.
(3R,5R)-1-Boc-3,5-dimethylpiperazine is a key intermediate in the synthesis of modulators for serotonin receptors, specifically the 5-HT3 and 5-HT2 receptors. [3] These receptors are implicated in a variety of physiological processes and are targets for drugs used in the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[3] The rigid nature of the trans-disubstituted ring helps to orient substituents in a precise manner for optimal interaction with the receptor binding site.
The broader class of arylpiperazine derivatives has been extensively explored for the development of agents targeting the central nervous system, including treatments for psychosis and autism spectrum disorder. Furthermore, piperazine-containing compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The (3R,5R)-dimethylpiperazine scaffold offers a platform for creating novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for obtaining (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Caption: Synthetic route to the target compound.
Logical Relationship in Drug Design
This diagram illustrates the role of the title compound as a key building block in the development of new therapeutic agents.
Caption: Role in medicinal chemistry.
References
- 1. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]
- 3. (3R,5R)-1-Boc-3,5-diMethylpiperazine | 438049-91-3 [chemicalbook.com]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
